Olsalazine-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Researchers face matrix effects and ionization variability that compromise olsalazine quantitation in LC-MS/MS. Olsalazine-d3 is the recommended SIL internal standard, structurally identical to the analyte with a +3 Da mass shift, ensuring accurate correction of extraction losses and ion suppression. - Achieves LLOQ of 0.10 ng/mL with intra-/inter-day precision <3.8% CV in validated methods. - Retains parent pharmacology (IC₅₀ 0.39 mM for LTB₄ chemotaxis) for quantitative tracer studies. - Supplied as ≥98% pure solid; shipped at ambient temperature for hassle-free global logistics.

Molecular Formula C14H10N2O6
Molecular Weight 305.26 g/mol
Cat. No. B12375024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlsalazine-d3
Molecular FormulaC14H10N2O6
Molecular Weight305.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
InChIInChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D
InChIKeyQQBDLJCYGRGAKP-UXHGNOADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olsalazine-d3: SIL Reference Standard for LC-MS/MS


Olsalazine-d3 is a deuterium-labeled analog of the anti-inflammatory prodrug olsalazine (CAS 1570-02-1) . As a stable isotope-labeled (SIL) compound, it incorporates three deuterium atoms (d3) in place of hydrogen atoms, resulting in a molecular weight of 305.26 g/mol (C₁₄H₇D₃N₂O₆) . This isotopic modification preserves the chemical and biological properties of the parent compound while creating a distinct mass difference of +3 Da . Olsalazine itself is an azo-bonded prodrug of 5-aminosalicylic acid (5-ASA/mesalamine) used in ulcerative colitis therapy, exhibiting an IC₅₀ of 0.39 mM for macrophage chemotaxis to LTB₄ [1].

Olsalazine-d3: Substitution Limitations in Bioanalysis


In quantitative LC-MS/MS workflows, the use of a structurally identical stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, ionization efficiency variability, and sample preparation losses [1]. Substituting Olsalazine-d3 with unlabeled olsalazine introduces analytical inaccuracy because the unlabeled compound co-elutes and shares identical MRM transitions with the target analyte, making it impossible to distinguish or quantify endogenous levels. Furthermore, using a different in-class compound (e.g., mesalazine-d3 or sulfasalazine) as an internal standard introduces differential extraction recovery, chromatographic retention behavior, and ionization response that are not representative of olsalazine, thereby invalidating method accuracy, precision, and reproducibility as required by regulatory bioanalytical guidelines [2].

Olsalazine-d3: Quantitative Evidence for Method Selection


Mass Shift Differentiation in MRM

Olsalazine-d3 exhibits a molecular ion mass shift of +3 Da compared to unlabeled olsalazine due to the incorporation of three deuterium atoms. This mass difference enables unambiguous multiple reaction monitoring (MRM) transitions and eliminates signal cross-talk between the analyte and internal standard channels [1]. In validated UHPLC-MS/MS methods, this 3 Da shift allows for distinct precursor → product ion transitions (e.g., m/z 208.1 → 107.0 for mesalazine derivative vs. m/z 211.1 → 110.1 for the d3 analog), ensuring accurate peak integration and quantification even in complex biological matrices [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Prosecretory Activity in Ileal Tissue

In a direct head-to-head in vitro comparison using rabbit distal ileum tissue mounted in Ussing chambers, olsalazine stimulated a secretory response with a half-maximal effective concentration (EC₅₀) of 0.7 mM, as measured by changes in short-circuit current (Isc) [1]. This places olsalazine's prosecretory potency between sulfasalazine (EC₅₀ = 0.4 mM) and balsalazide (EC₅₀ = 0.9 mM). Mesalamine (5-ASA) did not induce secretion at any dose tested (0.1–10 mM).

Gastrointestinal Pharmacology Prodrug Comparison In Vitro Secretion

Colonic Degradation Rate Comparison

An in vitro colonic simulator study using pooled human fecal slurry quantified the degradation half-lives of three azo-bonded 5-ASA prodrugs. Olsalazine exhibited a degradation half-life (t₁/₂) of 145.1 minutes, which is significantly longer than both sulfasalazine (32.8 min) and balsalazide (80.9 min) [1]. This indicates that olsalazine persists longer in the colonic environment before releasing the active 5-ASA moiety.

Prodrug Activation Colonic Drug Delivery Azoreductase Activity

Macrophage Chemotaxis Inhibition via LTB₄

Olsalazine-d3, as the stable isotope-labeled analog, is reported to possess the same in vitro biological activity as unlabeled olsalazine. Specifically, olsalazine inhibits macrophage chemotaxis to leukotriene B₄ (LTB₄) with an IC₅₀ of 0.39 mM and reduces the synthesis of 5-HETE, 11-HETE, 12-HETE, and 15-HETE in polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNL) . The deuterium labeling does not alter this primary pharmacology, ensuring that the labeled compound serves as a true surrogate in biological assays.

Immunopharmacology Leukotriene Inhibition In Vitro Activity

Olsalazine-d3: Application Scenarios


LC-MS/MS Method Development and Quantification

Olsalazine-d3 is the recommended internal standard for developing and validating UHPLC-MS/MS methods to quantify olsalazine or its active metabolite mesalazine in human plasma or other biological matrices. As demonstrated in published methods, the use of a deuterated internal standard with a +3 Da mass shift enables accurate correction for matrix effects and extraction variability, achieving lower limits of quantification (LLOQ) as low as 0.10 ng/mL and excellent intra-day/inter-day precision (%CV < 3.8%) [1]. This application is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments required by regulatory agencies.

Prodrug Metabolism and Colonic Delivery

Researchers investigating the colonic activation of azo-bonded prodrugs should prioritize Olsalazine-d3 to track the intact prodrug and its metabolites independently of endogenous 5-ASA. The differential degradation kinetics (t₁/₂ = 145.1 min in fecal slurry) and unique prosecretory profile (EC₅₀ = 0.7 mM) of olsalazine distinguish it from sulfasalazine and balsalazide [2][3]. Using the deuterated form allows precise measurement of prodrug stability and conversion rates in complex biological media without interference from unlabeled analytes.

LTB₄-Mediated Inflammation Studies

Olsalazine-d3 can be employed as a biologically active tracer in in vitro studies of leukotriene B₄ (LTB₄)-induced macrophage chemotaxis and eicosanoid synthesis. The compound retains the parent molecule's IC₅₀ of 0.39 mM for LTB₄ inhibition and reduces the synthesis of 5-, 11-, 12-, and 15-HETE in leukocytes . The deuterium label facilitates the correlation of cellular uptake and intracellular concentration with pharmacological response, enabling quantitative pharmacology studies without altering the biological system.

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